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Compound of Interest

Compound Name: Barium arsenide

Cat. No.: B1516537

This technical guide provides a comprehensive overview of the crystal structures of known
binary barium arsenide compounds. It is intended for researchers, scientists, and
professionals in drug development and materials science who require detailed crystallographic
information. This document summarizes quantitative data in structured tables, outlines
experimental protocols for synthesis and characterization, and provides visualizations of the
crystal structures.

Overview of Barium Arsenide Phases

The binary system of barium and arsenic forms several distinct compounds, each with a unique
crystal structure. The most commonly cited phase is BasAsz, but recent research has
expanded the family of known barium arsenides to include BasAsas, BasAss, and BaisAsi1.
These compounds are classified as Zintl phases, characterized by both ionic and covalent
bonding. In these structures, electropositive barium atoms donate electrons to the more
electronegative arsenic atoms, which in turn form various anionic substructures, including
isolated arsenide ions (As3~) and covalently bonded polyanions such as dumbbells ([Asz2]*")
and tetramers ([Asa]®7).[1][2]

Crystallographic Data of Barium Arsenide
Compounds

The crystallographic data for the known barium arsenide phases have been determined
primarily through single-crystal X-ray diffraction.[1][2] A summary of the key crystallographic
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parameters for each compound is presented below.

Table 1: Crystallographic Data for BazAs2

Parameter Value
Chemical Formula BasAs:2
Crystal System Cubic
Space Group la-3d
Lattice Parameter (a) 9.846 A

Structure Description

Body-centered cubic, with 1/9 of anion sites

vacant.[3]

Table 2: Crystallographic Data for Novel Barium

Arsenide Phases[1][2]

Parameter BasAsa BasAsa BaisAs11
Chemical Formula BasAsa BasAsa BaisAs11
Crystal System Orthorhombic Orthorhombic Tetragonal
Fdd2 (non- Cmce -
Space Group ) ] P42:m
centrosymmetric) (centrosymmetric)
Lattice Parameters a = 15.3680(20) A a =16.8820(30) A a=12.8944(12) A

b = 18.7550(30) A

b =8.5391(16) A

c = 6.2816(10) A

c=8.6127(16) A

c=11.8141(17) A

CaieShi1 (heavily

Structure Type SrzAsa EusAsa )
disordered)
o [Asz]*~ dimers and [Asz2]*~ dimers and
Anionic Substructure [As4]®~ tetramer ] ]
As3~ ions As3~ ions
Experimental Protocols
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Synthesis of Barium Arsenide Compounds

General Handling Precautions: All starting materials (barium and arsenic) and the resulting
barium arsenide products are highly sensitive to air and moisture.[2] Therefore, all handling
and synthesis procedures must be conducted within an inert atmosphere, such as an argon-
filled glovebox. Barium metal surfaces should be cleaned of any oxide layer before use.[2] It is
also critical to note that arsenic and its compounds are highly toxic.[2]

Synthesis of BasAs2: This compound can be synthesized by reacting the elemental
components at high temperatures.[3]

e Barium metal is melted at 750 °C in a tube furnace.
e Arsenic vapor is passed over the molten barium in a stream of argon gas.
o Crystals of BasAs2 form in the cooler regions of the furnace tube.[3]

An alternative method involves the reduction of barium arsenate with carbon in an electric
furnace. The resulting barium oxide impurity can be removed by washing with an acid such as
HCL[3]

Synthesis of BasAsas, BasAsa, and BaisAsi1: These novel phases were synthesized via solid-
state reactions.[2]

» Stoichiometric amounts of elemental barium and arsenic are loaded into niobium ampoules.
e The ampoules are sealed under an argon atmosphere.

o The sealed ampoules are heated to high temperatures (specific temperature programs are
typically optimized for each phase) and then slowly cooled to promote crystal growth.[4]

» Single crystals suitable for diffraction studies can be isolated from the resulting product.[2]
Flux methods can also be employed to grow larger single crystals of BasAss and BasAsa.[2]

Crystal Structure Determination: Single-Crystal X-ray
Diffraction

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/product/b1516537?utm_src=pdf-body
https://www.benchchem.com/product/b1516537?utm_src=pdf-body
https://pdfs.semanticscholar.org/07cc/ea44c6e640bbf180672387b33e214519943e.pdf
https://pdfs.semanticscholar.org/07cc/ea44c6e640bbf180672387b33e214519943e.pdf
https://pdfs.semanticscholar.org/07cc/ea44c6e640bbf180672387b33e214519943e.pdf
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7690383.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7690383.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7690383.htm
https://pdfs.semanticscholar.org/07cc/ea44c6e640bbf180672387b33e214519943e.pdf
https://www.researchgate.net/publication/318867686_Crystal_structure_of_barium_arsenide_auride_Ba8As5Au
https://pdfs.semanticscholar.org/07cc/ea44c6e640bbf180672387b33e214519943e.pdf
https://pdfs.semanticscholar.org/07cc/ea44c6e640bbf180672387b33e214519943e.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1516537?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The primary technique for elucidating the crystal structures of barium arsenide compounds is
single-crystal X-ray diffraction (XRD).[1][2] This non-destructive analytical method provides
detailed information about the crystal system, space group, lattice parameters, and atomic
positions within the unit cell.[5][6]

A generalized workflow for single-crystal XRD analysis is as follows:

o Crystal Selection: A suitable single crystal of the barium arsenide compound is carefully
selected under a microscope in an inert environment (e.g., glovebox) and mounted on a
goniometer head.

o Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The
crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is
recorded by a detector as the crystal is rotated.[5]

o Structure Solution and Refinement: The collected diffraction data are processed to determine
the unit cell dimensions and space group. The atomic positions are then determined
(structure solution) and subsequently refined to best fit the experimental data (structure
refinement).[7]

The logical workflow for crystal structure determination using single-crystal XRD is depicted in
the following diagram.

High-Temperature Synthesis }—" Crystal Growth }—" Single Crystal Selection }—>‘ X-ray Diffraction Data Collection ‘%‘ Data Processing ‘—P{ Structure Solution H Structure Refinemen it }7% final_structure

Click to download full resolution via product page

Workflow for Barium Arsenide Crystal Structure Determination.

Visualization of Barium Arsenide Crystal Structures

The following diagram illustrates the crystal structure of BasAsz, highlighting the body-centered
cubic arrangement of the atoms. Due to the complexity and disorder in the novel barium
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arsenide phases, their structures are best understood through their descriptions as
compounds containing distinct Zintl anions. For instance, BasAsa is characterized by [Asa]®~
tetramers, while BasAsa and BaisAsi1 contain [Asz]*~ dumbbells.[1]

Conceptual Diagram of the BasAs2 Body-Centered Cubic Unit Cell.

This guide provides a foundational understanding of the crystal structures of barium arsenide
compounds, leveraging the most current research in the field. The detailed crystallographic
data and experimental protocols serve as a valuable resource for researchers engaged in
materials science and related disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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